4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE
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Overview
Description
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE is an organic compound with a complex structure that includes a morpholine ring, a benzyloxy group, and a methoxybenzothioyl moiety
Preparation Methods
The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE typically involves multiple steps. One common synthetic route starts with the preparation of the benzyloxy and methoxybenzothioyl intermediates, which are then coupled with morpholine under specific reaction conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or morpholine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[4-(BENZYLOXY)-3-METHOXYBENZENECARBOTHIOYL]MORPHOLINE can be compared with other similar compounds, such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound shares the benzyloxy and methoxybenzene moieties but lacks the morpholine ring.
4-Benzyloxy-3-methoxybenzoic acid: Similar in structure but contains a carboxylic acid group instead of the morpholine ring.
4-Benzyloxymorpholine: Contains the benzyloxy group and morpholine ring but lacks the methoxybenzothioyl moiety.
The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H21NO3S |
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Molecular Weight |
343.4g/mol |
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C19H21NO3S/c1-21-18-13-16(19(24)20-9-11-22-12-10-20)7-8-17(18)23-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
NTDKYMLKUBFYHR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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